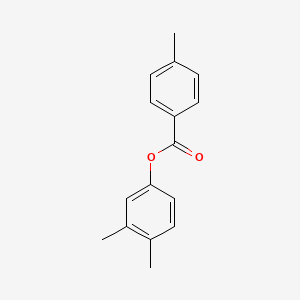

3,4-dimethylphenyl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal conditions or palladium-catalyzed reactions. For example, novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized under hydrothermal conditions, showcasing a method that could potentially be adapted for synthesizing compounds with similar structural motifs (Shi et al., 2015).

Molecular Structure Analysis

Studies on related compounds, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, have been conducted using X-ray diffraction, revealing crystalline structures that provide insights into the possible molecular configurations of "3,4-dimethylphenyl 4-methylbenzoate" (Chan et al., 1977).

Chemical Reactions and Properties

Research on dimethyl carbonate's reactions presents a context for understanding the chemoselectivity and potential reactions of similar methylbenzoate compounds. Highly chemoselective methylation and esterification reactions highlight the chemical behavior and reactivity of these compounds (Selva & Tundo, 2006).

Physical Properties Analysis

The physical properties of compounds structurally related to "3,4-dimethylphenyl 4-methylbenzoate" have been studied, with emphasis on crystallinity, molecular interactions, and solid-state frameworks. These studies offer valuable insights into understanding the physical characteristics of the compound (Ebersbach et al., 2022).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as their reactivity, coordination capability, and interaction with metals, can provide indirect insights into "3,4-dimethylphenyl 4-methylbenzoate". Studies on coordination polymers and their hydrogen bond-mediated networks are particularly relevant (Varughese & Pedireddi, 2005).

Applications De Recherche Scientifique

Agricultural Applications : One study discusses the use of similar compounds in agriculture, particularly for the control of fungal diseases. The research focuses on the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides. These systems offer advantages like altered release profiles, reduced environmental and human toxicity, and improved efficiency in targeting the site of action (Campos et al., 2015).

Luminescence Sensing : Another study involving a structurally similar compound reports the synthesis of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. These frameworks, due to their selective sensitivity, have potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Catalytic Applications : Research into the hydrodesulfurization of alkyldibenzothiophenes over a NiMo/Al2O3 catalyst is relevant, as it studies the transformation mechanisms of similar compounds. This research is crucial for understanding and improving industrial processes related to fuel purification (Meille et al., 1997).

Organometallic Chemistry : A study on the preparation of a functionalized ionic liquid and its coordination capability with transition-metal centers reveals applications in the field of organometallic chemistry. The research provides insights into the development of new materials and catalysts (Ruiz et al., 2015).

Environmental Science : Research on the oxidation kinetics of dibenzothiophenes using different catalysts contributes to environmental science, particularly in understanding and improving the processes for removing harmful compounds from fuels (Safa & Ma, 2016).

Pharmaceutical Research : A study in medicinal chemistry examines the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating potential applications in drug discovery and cancer research (Deady et al., 2003).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUVGGUMCUOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzoic acid, 3,4-dimethylphenyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)